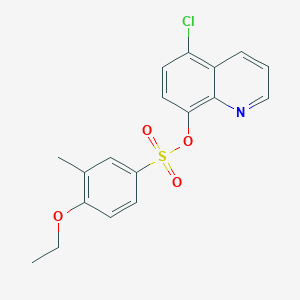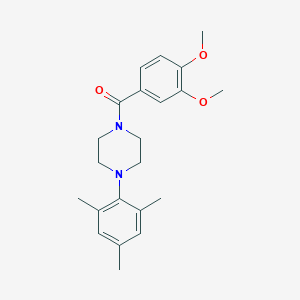
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, also known as DEEDB, is a chemical compound that has been widely used in scientific research. DEEDB is a sulfonamide derivative that has been found to have a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
科学研究应用
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been widely used in scientific research due to its diverse biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. In addition, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been found to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
作用机制
The mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation, microbial growth, and cancer cell proliferation. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the growth of a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and asthma, possibly by reducing the production of inflammatory prostaglandins. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
实验室实验的优点和局限性
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a variety of biological activities, which make it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide also has some limitations. It is a relatively toxic compound that requires careful handling, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. One area of research could focus on the development of new anti-inflammatory drugs based on the structure of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. Another area of research could focus on the development of new antibiotics based on the antimicrobial activity of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. Finally, research could be conducted to further elucidate the mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, which could lead to the development of new cancer therapies.
合成方法
The synthesis of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl iodide and dimethylamine in the presence of a base. This reaction results in the formation of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, which can be purified by recrystallization. The yield of this synthesis method is typically around 50%.
属性
产品名称 |
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C10H13Cl2NO3S |
分子量 |
298.19 g/mol |
IUPAC 名称 |
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-4-16-9-5-8(12)10(6-7(9)11)17(14,15)13(2)3/h5-6H,4H2,1-3H3 |
InChI 键 |
WPOXVJASNGELGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl |
规范 SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)








